molecular formula C24H19N3O B2760234 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde CAS No. 213748-10-8

3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2760234
CAS No.: 213748-10-8
M. Wt: 365.436
InChI Key: VYZDZFIMDSJCDL-UHFFFAOYSA-N
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Description

3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde is a complex organic compound that features a carbazole moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 9-ethylcarbazole, which is then functionalized at the 3-position to introduce the pyrazole ring. The final step involves the formylation of the pyrazole ring to obtain the aldehyde group.

    Preparation of 9-Ethylcarbazole: This can be achieved through the alkylation of carbazole using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrazole Ring: The 3-position of 9-ethylcarbazole is functionalized using a hydrazine derivative, followed by cyclization to form the pyrazole ring.

    Formylation: The pyrazole ring is then formylated using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carboxylic acid.

    Reduction: 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic electronic devices such as OLEDs and solar cells due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. In materials science, its electronic properties are exploited for charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole: Lacks the aldehyde group, which affects its reactivity and applications.

    3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-methanol: The reduced form of the aldehyde compound, with different chemical properties.

    3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carboxylic acid:

Uniqueness

3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of both the carbazole and pyrazole moieties, which confer distinct electronic and photophysical properties. The aldehyde group also provides a versatile functional handle for further chemical modifications.

Properties

IUPAC Name

3-(9-ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-2-26-22-11-7-6-10-20(22)21-14-17(12-13-23(21)26)24-18(16-28)15-27(25-24)19-8-4-3-5-9-19/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZDZFIMDSJCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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